molecular formula C15H14BrN5 B2404315 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline CAS No. 2415632-50-5

4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline

Cat. No.: B2404315
CAS No.: 2415632-50-5
M. Wt: 344.216
InChI Key: HCATUCBEQLOVGZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The bromopyrazol part indicates the presence of a bromine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bromine atom and the arrangement of the different rings in the molecule would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives are known to have various biological activities and could potentially interact with biological systems in a number of ways .

Safety and Hazards

As with any chemical compound, handling “4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline” would likely require appropriate safety measures. The specific hazards would depend on the properties of the compound .

Future Directions

The future research directions would likely involve further exploration of the synthesis, properties, and potential applications of this compound. Given the biological activity of many pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5/c16-12-5-19-21(9-12)8-11-6-20(7-11)15-13-3-1-2-4-14(13)17-10-18-15/h1-5,9-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCATUCBEQLOVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=CC=CC=C32)CN4C=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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